molecular formula C9H10BrCl B1281813 1-Bromo-4-(3-chloropropyl)benzene CAS No. 74003-34-2

1-Bromo-4-(3-chloropropyl)benzene

Cat. No. B1281813
CAS RN: 74003-34-2
M. Wt: 233.53 g/mol
InChI Key: PAFIAUVYPOZBJR-UHFFFAOYSA-N
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Description

1-Bromo-4-(3-chloropropyl)benzene, commonly known as 4-Bromo-3-chloropropylbenzene, is a halogenated aromatic compound with a wide range of applications in industry, research, and medicine. It is a colorless, crystalline solid with a low melting point and is soluble in many organic solvents. It is used in a variety of applications, including as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a flame retardant.

Scientific Research Applications

  • Organic Synthesis and Material Science :
    • 1-Bromo-4-(3-chloropropyl)benzene serves as a precursor in the synthesis of 3-alkylprop-1-en-3-ols, valuable intermediates in organic synthesis. The compound, when treated with t-BuLi and alkylboronic esters, undergoes a reaction sequence providing allylic alcohols in good yields. These alcohols are versatile in organic chemistry due to the variety of transformations they can undergo, enabling the synthesis of a wide range of organic compounds (Smith et al., 2013).
  • Advanced Material Properties :
    • The compound is utilized in the synthesis of 1-bromo-4-(2,2-diphenylvinyl) benzene, showcasing notable photoluminescent properties. The synthesis involves a Wittig-Horner reaction, and the resulting compound exhibits aggregation-induced emission (AIE) characteristics, making it a candidate for optoelectronic materials (Zuo-qi, 2015).
    • In a different study, 1-bromo-4-(3,7-dimethyloctyl)benzene is synthesized and characterized, highlighting its potential as a precursor for graphene nanoribbons. The detailed synthetic procedures and characterization methods, complemented by density functional theory (DFT) calculations, provide insights into the molecular structure and potential applications in material science (Patil et al., 2012).
  • Medicinal Chemistry :
    • The compound plays a role in the synthesis of non-peptide small molecular antagonist benzamide derivatives, indicating its utility in drug design and pharmacological research. The derivatives show potential bioactivity as CCR5 antagonists, which could be crucial in developing therapeutic agents (Bi, 2015).

Mechanism of Action

Target of Action

The primary target of 1-Bromo-4-(3-chloropropyl)benzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their structure and function .

Mode of Action

This compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the electrophile (this compound) forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The downstream effects of this pathway can lead to the formation of various substituted benzene derivatives .

Pharmacokinetics

Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its molecular weight, solubility, and chemical structure .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to changes in the molecular structure and properties of the target compound .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of the electrophilic aromatic substitution reaction can be affected by the presence of other substances, temperature, and pH . Additionally, the compound’s stability and efficacy can be influenced by storage conditions .

Safety and Hazards

Safety data sheets suggest that 1-Bromo-4-(3-chloropropyl)benzene is a hazardous substance. It is advised to avoid contact with skin, eyes, or clothing, and to avoid dust formation . It is also recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

1-bromo-4-(3-chloropropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrCl/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFIAUVYPOZBJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512003
Record name 1-Bromo-4-(3-chloropropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74003-34-2
Record name 1-Bromo-4-(3-chloropropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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